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An In-Depth Technical Guide to the Biological Activity of 3-Chloro-7-bromo-4-
hydroxyquinoline Derivatives

Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous therapeutic agents.[1] Its versatility is enhanced through substitution, with

halogenation and hydroxylation playing pivotal roles in modulating biological activity. This guide

focuses on the specific, yet underexplored, 3-chloro-7-bromo-4-hydroxyquinoline
framework. By synthesizing data from related quinoline derivatives, this document serves as a

technical resource for researchers, scientists, and drug development professionals. It outlines

plausible synthetic strategies, explores the significant potential for anticancer and antimicrobial

activities, details robust experimental protocols for evaluation, and discusses the underlying

mechanisms and structure-activity relationships that drive the therapeutic promise of this

compound class.
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Introduction: The Quinoline Scaffold in Drug
Discovery
Quinoline, a heterocyclic aromatic compound, is considered a "privileged scaffold" due to its

ability to bind to a wide range of biological targets. This has led to the development of FDA-

approved drugs for a variety of conditions, including cancer, malaria, and microbial infections.

[2] The biological profile of a quinoline derivative is profoundly influenced by the nature and

position of its substituents.

The Strategic Importance of Halogenation and Hydroxylation:

Halogenation (Cl, Br): The introduction of chlorine and bromine atoms can significantly

enhance a molecule's therapeutic index. These modifications increase lipophilicity, which can

improve membrane permeability and cellular uptake. Furthermore, halogens can form strong

halogen bonds with biological targets, increasing binding affinity and potency.[2][3] The

presence of bromo and chloro substituents on the quinoline ring has been shown to enhance

antibacterial activity.[2]

4-Hydroxy Group: The hydroxyl group at the C4 position is critical. It exists in tautomeric

equilibrium with its keto form, 4-quinolone. This functionality is a key pharmacophore,

capable of acting as a hydrogen bond donor and acceptor, and can chelate metal ions

essential for the function of various enzymes, a common mechanism in antimicrobial and

anticancer agents.[4][5]

This guide provides a comprehensive framework for investigating 3-chloro-7-bromo-4-
hydroxyquinoline derivatives, from their chemical synthesis to the validation of their biological

effects.

Synthesis and Characterization
The synthesis of the 3-chloro-7-bromo-4-hydroxyquinoline core can be approached through

established heterocyclic chemistry reactions, followed by sequential halogenation. A plausible

route involves an initial cyclization to form the quinoline ring system, such as the Conrad-

Limpach or Gould-Jacobs reaction, followed by targeted electrophilic substitution to introduce

the halogen atoms.
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A proposed synthetic workflow is outlined below. The initial step could involve the reaction of a

4-bromoaniline derivative with a suitable β-ketoester to form the 7-bromo-4-hydroxyquinoline

core. Subsequent chlorination, potentially using N-chlorosuccinimide (NCS), would yield the

target scaffold.
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Synthetic Workflow
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Caption: Hypothetical pathway of anticancer action via Topoisomerase II inhibition.

Quantitative Data Summary
The cytotoxic potential of novel compounds is quantified by their IC50 value—the concentration

required to inhibit 50% of cancer cell growth. The table below presents representative data

from related 7-chloroquinoline derivatives to serve as a benchmark for evaluating new analogs.

[6][7]
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Compound
Class

Cell Line Assay Type IC50 (µM) Reference

7-
Chloroquinolin
e Hydrazone

Leukemia (SR) SRB 0.12 [6]

N'-(7-chloro-

quinolin-4-yl)

Derivative

Breast (MCF-7) SRB 11.52 [6]

7-

Chloroquinoline

MBH Adduct

Leukemia (HL-

60)
MTT 3.55 [7]

| 7-Chloroquinoline MBH Adduct | Colon (HCT-116) | MTT | 6.58 | [7]|

Experimental Protocol: Sulforhodamine B (SRB)
Cytotoxicity Assay
This protocol provides a robust method for assessing cell viability based on the measurement

of cellular protein content. [6] Rationale: The SRB assay is a reliable and sensitive endpoint for

cytotoxicity screening. It relies on the ability of the SRB dye to bind to basic amino acids in

cellular proteins under mildly acidic conditions, providing a quantifiable measure of total

biomass that is directly proportional to the number of living cells.

Step-by-Step Methodology:

Cell Plating: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a

density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to

allow for cell attachment. This step ensures a healthy, logarithmically growing monolayer

before drug exposure.

Compound Treatment: Prepare serial dilutions of the 3-chloro-7-bromo-4-
hydroxyquinoline derivatives in the appropriate cell culture medium. Replace the existing

medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle
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control (e.g., DMSO) and a positive control (e.g., Doxorubicin). A dose-response curve is

essential for accurately determining the IC50 value.

Cell Fixation: Gently aspirate the medium. Fix the adherent cells by adding 100 µL of cold

10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. TCA

precipitates proteins and fixes the cells to the plate, preserving the cellular biomass for

staining.

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA,

excess medium, and dead cells. Air dry the plates completely. Thorough washing is critical to

reduce background noise.

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and

incubate at room temperature for 30 minutes. The acidic conditions facilitate the binding of

the anionic SRB dye to the cationic protein residues.

Destaining and Solubilization: Quickly wash the plates five times with 1% (v/v) acetic acid to

remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to

each well to solubilize the protein-bound dye.

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and

plot the dose-response curve to determine the IC50 value.

Antimicrobial Activity
Halogenated quinolines have a long history as effective antimicrobial agents. [2]Their

mechanism often involves the inhibition of essential bacterial enzymes that are distinct from

their mammalian counterparts, providing a window for selective toxicity. [8][9]

Potential Mechanisms of Action
The primary mechanism for quinolone-based antimicrobials is the inhibition of bacterial DNA

gyrase (a type II topoisomerase) and topoisomerase IV. [10]These enzymes are crucial for

managing DNA topology during replication. Inhibition leads to the cessation of DNA synthesis

and bacterial cell death. The 3-chloro-7-bromo-4-hydroxyquinoline scaffold could also
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disrupt the bacterial cell membrane, leading to a loss of membrane potential and leakage of

cellular contents.

Quantitative Data Summary
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest

concentration of a compound that prevents visible microbial growth. The table below provides a

standardized format for presenting MIC data.

Test
Microorganism

Gram Stain
Compound
Concentration
(µg/mL)

Positive
Control

Expected MIC
(µg/mL) of
Novel
Compound

Staphylococcus

aureus
Positive

0.5, 1, 2, 4, 8,

16, 32, 64
Vancomycin [Insert Data]

Escherichia coli Negative
0.5, 1, 2, 4, 8,

16, 32, 64
Ciprofloxacin [Insert Data]

Pseudomonas

aeruginosa
Negative

0.5, 1, 2, 4, 8,

16, 32, 64
Gentamicin [Insert Data]

Candida albicans N/A (Fungus)
0.5, 1, 2, 4, 8,

16, 32, 64
Fluconazole [Insert Data]

Experimental Protocol: Broth Microdilution MIC Assay
This protocol determines the MIC of a compound in a liquid medium, following guidelines from

the Clinical and Laboratory Standard Institute (CLSI). [11] Rationale: The broth microdilution

method is the gold standard for quantitative antimicrobial susceptibility testing. It allows for the

simultaneous testing of multiple compounds against a standardized bacterial inoculum,

providing a clear and reproducible MIC value.
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MIC Determination Workflow
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Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

Preparation of Compound Plate: In a 96-well microtiter plate, perform a two-fold serial

dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final

volume in each well should be 50 µL, at twice the desired final concentration.

Inoculum Preparation: Culture the desired bacterial strain overnight. Dilute the culture in

fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately

1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 to obtain the final inoculum density

of ~1 x 10⁶ CFU/mL. Standardization of the inoculum is the most critical step for

reproducibility.

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound

plate. This brings the total volume to 100 µL and dilutes the compound to its final test

concentration. The final bacterial density will be approximately 5 x 10⁵ CFU/mL. [11]4.

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial

growth and a negative control well (broth only) to check for sterility.

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

Result Interpretation: The MIC is defined as the lowest concentration of the compound at

which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or
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by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights
Based on the broader quinoline literature, a predictive SAR for the 3-chloro-7-bromo-4-
hydroxyquinoline scaffold can be established:

C4-Hydroxy Group: This group is likely indispensable for activity. Its ability to chelate metal

ions within enzyme active sites (e.g., DNA gyrase, topoisomerases) and form key hydrogen

bonds is a primary driver of potency.

C7-Bromo Group: Substitution at the C7 position with a halogen is a common strategy to

enhance potency. The bromine atom increases lipophilicity, aiding cellular penetration, and

its size and electronegativity can lead to favorable interactions in hydrophobic pockets of

target proteins. [2]* C3-Chloro Group: The C3 position is less commonly substituted. The

presence of a chlorine atom here could serve multiple purposes: it may sterically direct the

molecule into a specific binding conformation, provide an additional point of interaction

through halogen bonding, and block a potential site of metabolic attack, thereby increasing

the compound's half-life.

Conclusion and Future Perspectives
The 3-chloro-7-bromo-4-hydroxyquinoline scaffold represents a promising, yet largely

unexplored, area for drug discovery. The strategic placement of two different halogens and a

critical hydroxyl group suggests a high potential for potent anticancer and antimicrobial

activities. This guide provides the foundational knowledge and practical methodologies required

to systematically investigate these derivatives.

Future work should focus on synthesizing a focused library of these compounds with variations

at other positions to fully elucidate the SAR. Promising hits from in vitro screens must be

advanced to in vivo efficacy models and undergo comprehensive ADME/Tox profiling to assess

their drug-like properties. Ultimately, target deconvolution studies will be essential to precisely

identify the molecular mechanisms responsible for their biological effects, paving the way for

the development of novel therapeutic agents.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b598894/docs?utm_src=pdf-body#biological-activity-of-3-chloro-7-bromo-4-hydroxyquinoline-derivatives
https://www.benchchem.com/product/b598894/docs?utm_src=pdf-body#biological-activity-of-3-chloro-7-bromo-4-hydroxyquinoline-derivatives
https://www.mdpi.com/1424-8247/19/1/180
https://www.benchchem.com/product/b598894/docs?utm_src=pdf-body#biological-activity-of-3-chloro-7-bromo-4-hydroxyquinoline-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.

Retrieved January 23, 2026, from [Link]

Comprehensive review on current developments of quinoline-based anticancer agents.

(n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of

Lumican. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group

Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved

January 23, 2026, from [Link]

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical

Sciences Review and Research. Retrieved January 23, 2026, from [Link]

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.

(2024). ScienceDirect. Retrieved January 23, 2026, from [Link]

Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.

Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin

and Its Complexes with BF2. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group

Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PubMed. Retrieved

January 23, 2026, from [Link]

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel

phthalonitriles. (2016). ACG Publications. Retrieved January 23, 2026, from [Link]

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an

overview. (2025). RSC Publishing. Retrieved January 23, 2026, from [Link]

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.).

MDPI. Retrieved January 23, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.mdpi.com/1420-3049/29/10/2208
https://www.sciencedirect.com/science/article/pii/S0960894X1630777X
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951013/
https://www.mdpi.com/1422-0067/25/10/5540
https://globalresearchonline.net/journalcontents/v77-1/20.pdf
https://www.sciencedirect.com/science/article/abs/pii/S0960894X2400234X
https://www.mdpi.com/1424-8247/17/1/107
https://pubmed.ncbi.nlm.nih.gov/38791577/
https://acgpubs.org/record/20160912010151_2016_9_4_82.pdf
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra00534e
https://www.mdpi.com/2079-6382/12/5/833
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group

Obtained by Chemical Synthesis and Biotransformation Studies. (2024). ResearchGate.

Retrieved January 23, 2026, from [Link]

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro

and in silico studies. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and

1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). National Institutes of Health. Retrieved

January 23, 2026, from [Link]

Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin

Derivatives. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).

Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed

Central. Retrieved January 23, 2026, from [Link]

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-

Dichloroquinoline. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

Antimicrobial Activities and Mode of Flavonoid Actions. (n.d.). MDPI. Retrieved January 23,

2026, from [Link]

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis,

DNA binding and molecular docking. (2021). RSC Publishing. Retrieved January 23, 2026,

from [Link]

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.).

PubMed Central. Retrieved January 23, 2026, from [Link]

Methods for screening and evaluation of antimicrobial activity: A review of protocols,

advantages, and limitations. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.researchgate.net/publication/380486877_Antimicrobial_Properties_of_Flavonoid_Derivatives_with_Bromine_Chlorine_and_Nitro_Group_Obtained_by_Chemical_Synthesis_and_Biotransformation_Studies
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11226068/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10900407/
https://www.researchgate.net/publication/385023157_Synthesis_and_Antibacterial_Activities_of_Novel_4-Hydroxy-7-hydroxy-_and_3-Carboxycoumarin_Derivatives
https://www.orientjchem.org/vol17no2/synthesis-and-biological-activities-of-substituted-7-chloroquinoline-derivatives-part-i/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8789124/
https://www.researchgate.net/publication/378627857_Three-Step_Synthesis_of_N-7-chloro-4-morpholinoquinolin-2-ylbenzamide_from_47-Dichloroquinoline
https://www.mdpi.com/2076-2607/11/1/109
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03623a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270512/
https://www.researchgate.net/publication/380045580_Methods_for_screening_and_evaluation_of_antimicrobial_activity_A_review_of_protocols_advantages_and_limitations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with

Potential Anticancer Activity. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]

Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. (n.d.). JOCPR. Retrieved

January 23, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. globalresearchonline.net [globalresearchonline.net]

2. mdpi.com [mdpi.com]

3. mdpi.com [mdpi.com]

4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro
and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

6. pdf.benchchem.com [pdf.benchchem.com]

7. scielo.br [scielo.br]

8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group
Obtained by Chemical Synthesis and Biotransformation Studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Antimicrobial Activities and Mode of Flavonoid Actions | MDPI [mdpi.com]

11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Biological activity of 3-Chloro-7-bromo-4-
hydroxyquinoline derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598894/docs#biological-activity-of-3-chloro-7-bromo-
4-hydroxyquinoline-derivatives]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.scielo.br/j/jbchs/a/mP4KqW4GZ4YF5YJ7F5Z7V8c/
https://www.jocpr.com/articles/evaluation-of-the-antimicrobial-activities-of-novel-12-and-15diols.pdf
https://www.benchchem.com/product/b598894?utm_src=pdf-custom-synthesis#bc-rfq
https://globalresearchonline.net/ijpsrr/v77-1/20.pdf
https://www.mdpi.com/1424-8247/19/1/180
https://www.mdpi.com/1422-0067/25/10/5540
https://pmc.ncbi.nlm.nih.gov/articles/PMC11796557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11796557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6254719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6254719/
https://pdf.benchchem.com/1347/A_Comparative_Analysis_of_the_Biological_Activity_of_7_Chloroquinoline_Derivatives.pdf
https://www.scielo.br/j/jbchs/a/vrthDwFDVWR5RLjb8BQyyYD/?lang=en
https://pubmed.ncbi.nlm.nih.gov/38791577/
https://pubmed.ncbi.nlm.nih.gov/38791577/
https://pubmed.ncbi.nlm.nih.gov/38791577/
https://www.researchgate.net/publication/380741296_Antimicrobial_Properties_of_Flavonoid_Derivatives_with_Bromine_Chlorine_and_Nitro_Group_Obtained_by_Chemical_Synthesis_and_Biotransformation_Studies
https://www.mdpi.com/2079-6382/12/2/225
https://pmc.ncbi.nlm.nih.gov/articles/PMC10951914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10951914/
https://www.benchchem.com/product/b598894/docs#biological-activity-of-3-chloro-7-bromo-4-hydroxyquinoline-derivatives
https://www.benchchem.com/product/b598894/docs#biological-activity-of-3-chloro-7-bromo-4-hydroxyquinoline-derivatives
https://www.benchchem.com/product/b598894/docs#biological-activity-of-3-chloro-7-bromo-4-hydroxyquinoline-derivatives
https://www.benchchem.com/product/b598894/docs#biological-activity-of-3-chloro-7-bromo-4-hydroxyquinoline-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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